molecular formula C12H14O3 B1589227 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 4191-17-7

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1589227
CAS RN: 4191-17-7
M. Wt: 206.24 g/mol
InChI Key: DRWBHZSJKUMHGN-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a derivative of 1-indanone . 1-Indanone and similar compounds are bioactive molecules with various biological activities. For instance, 1-indanone derivatives are used for therapy of Alzheimer-like disease and cancer and also used as pharmaceutical intermediates and olefinic polymerization catalysts .


Synthesis Analysis

The synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been achieved by evaluating old methods and examining new ones . α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been confirmed through FT-IR, 1H, and 13C NMR spectroscopy as well as elemental analysis .


Chemical Reactions Analysis

The possibility of retro-Michael reaction has been examined on the products obtained from the Michael addition reaction . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives. The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .

Scientific Research Applications

Antioxidant and Antihyperglycemic Agents

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been utilized in the synthesis of coumarin derivatives containing pyrazole and indenone rings. These compounds have shown promising in vitro antioxidant activity and in vivo antihyperglycemic activity against Streptozotocin–nicotinamide-induced Adult Wistar rats (Kenchappa et al., 2017).

Stability Studies

The stability of alkoxy-substituted inden-2-ones, including 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, has been investigated. These compounds appear more stable than their counterparts lacking methoxyl substituents, providing insights into their potential for various applications (Bradshaw et al., 1991).

Thermolysis Under Microwave Conditions

The compound has been studied under unusual thermolysis conditions using microwave radiation. This research contributes to understanding the behavior of such compounds under specific conditions, which can be relevant for various chemical processes (Anh et al., 2017).

Antimicrobial Activity

Novel derivatives of 5,6-dimethoxy-1-indanone, including 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, have been synthesized and demonstrated promising antibacterial activity. This application is crucial in the development of new antimicrobial agents (Patel et al., 2018).

Alzheimer's Disease Research

In Alzheimer's disease research, this compound has been used in the synthesis of analogues with potential for treating Alzheimer's Disease (AD). These compounds have shown moderate to high acetylcholinesterase (AChE) inhibitory activities, which is significant in AD treatment (Ali et al., 2009).

Enzyme Inhibition Studies

It has been used in the synthesis of derivatives as enzyme inhibitors. These compounds have shown good inhibitory activities against cholinesterase enzymes, important in the context of neurological disorders (Mozaffarnia et al., 2020).

properties

IUPAC Name

5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWBHZSJKUMHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446822
Record name 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

4191-17-7
Record name 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SK Allani, R Rayala, O Rivera, HM Prentice… - … of Pharmacology and …, 2022 - ASPET
Oxidative damage is believed to play a major role in the etiology of many age-related diseases and the normal aging process. We previously reported that sulindac, a cyclooxygenase (…
Number of citations: 5 jpet.aspetjournals.org
P Biswal, M Siva Subramani, S Samser… - The Journal of …, 2022 - ACS Publications
Herein we report simple, highly efficient, and phosphine-free N,C–Ru and N,N–Ru catalysts for ligand-controlled borrowing-hydrogen (BH) and interrupted-borrowing-hydrogen (I-BH) …
Number of citations: 3 pubs.acs.org
R Mamidala, P Biswal, MS Subramani… - The Journal of …, 2019 - ACS Publications
Methylation of amines and ketones with palladacycle precatalyst has been performed using methanol as an environmentally benign reagent. Various ketones and amines undergo …
Number of citations: 48 pubs.acs.org

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